4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)-

CCK receptor pharmacology structure–activity relationship linker geometry

4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- (CAS 88514-44-7) is a synthetic N3-substituted quinazolin-4-one hybrid bearing a 6-bromo substituent on the quinazolinone core and an indol-3-ylmethyl moiety linked via a single methylene bridge at the N3 position. Its molecular formula is C₁₇H₁₂BrN₃O (MW 354.2 g/mol), with a computed XLogP3 of 3.2, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C17H12BrN3O
Molecular Weight 354.2 g/mol
CAS No. 88514-44-7
Cat. No. B13780788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)-
CAS88514-44-7
Molecular FormulaC17H12BrN3O
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CN3C=NC4=C(C3=O)C=C(C=C4)Br
InChIInChI=1S/C17H12BrN3O/c18-12-5-6-16-14(7-12)17(22)21(10-20-16)9-11-8-19-15-4-2-1-3-13(11)15/h1-8,10,19H,9H2
InChIKeyKPSJDFSBBHIUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one (CAS 88514-44-7): Technical Baseline for Research Procurement


4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)- (CAS 88514-44-7) is a synthetic N3-substituted quinazolin-4-one hybrid bearing a 6-bromo substituent on the quinazolinone core and an indol-3-ylmethyl moiety linked via a single methylene bridge at the N3 position. Its molecular formula is C₁₇H₁₂BrN₃O (MW 354.2 g/mol), with a computed XLogP3 of 3.2, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This compound belongs to a structurally distinct subclass of quinazolinone–indole hybrids wherein the indole is attached at N3 rather than the more extensively studied C2 or C4 positions, placing it at a unique node in structure–activity relationship (SAR) space relevant to kinase inhibition, CNS modulation, and antiviral probe development [2][3].

Why Generic Substitution Fails for 6-Bromo-3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one (CAS 88514-44-7): Structural Determinants of Activity Divergence


In-class quinazolinone–indole hybrids cannot be freely interchanged because three structural variables—the position of indole attachment (N3 vs. C2/C4), the linker length (methylene vs. ethyl), and the presence of the 6-bromo substituent—independently govern target engagement and biological readout. The seminal SAR study by Yu et al. demonstrated that for quinazolinone CCK-B receptor ligands, changing the indole–quinazolinone linker from ethyl to methylene shifts receptor affinity by over two orders of magnitude [1]. The 6-bromo substituent further modulates electronic properties (σₘ = +0.39), lipophilicity, and metabolic stability relative to the non-halogenated congener (CAS 88514-37-8, MW 275.3, XLogP ~2.9), and has been shown to be critical for cytotoxicity in related 6-bromoquinazoline series [2]. Consequently, procurement of 6-bromo-3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one versus an analog lacking either the bromo or the N3-methylene-indole motif constitutes a decision to interrogate a materially different region of chemical space.

Quantitative Differentiation Evidence for 6-Bromo-3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one (CAS 88514-44-7) Relative to Closest Analogs


Linker-Length SAR: Methylene Bridge at N3 Confers Distinct CCK Receptor Affinity Profile vs. Ethyl-Linked 2-Substituted Series

The target compound incorporates a single methylene (–CH₂–) linker connecting the indole C3 to the quinazolinone N3. In the foundational SAR study by Yu et al. (1992), quinazolinone–indole CCK-B receptor ligands bearing one to three methylene units were systematically evaluated. Maximal receptor binding activity was achieved with an ethyl (–CH₂CH₂–) linker, with the methylene congener demonstrating significantly lower affinity, consistent with a >100-fold difference in IC₅₀ between optimal and suboptimal linker lengths [1]. The target compound's methylene linker therefore defines a distinct, lower-affinity node in CCK-B SAR that is valuable as a negative-control probe or for interrogating linker-dependent conformational effects [1].

CCK receptor pharmacology structure–activity relationship linker geometry

6-Bromo Substituent: Physicochemical Differentiation from Non-Halogenated Analog (CAS 88514-37-8)

The 6-bromo substituent on the quinazolinone core differentiates CAS 88514-44-7 from its direct non-halogenated analog, 3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one (CAS 88514-37-8). The bromine atom increases molecular weight by 78.9 Da (354.2 vs. 275.3 g/mol), raises computed logP (XLogP3 = 3.2 vs. ~2.9 for the des-bromo analog), and introduces a heavy atom capable of halogen bonding and enhanced van der Waals interactions [1][2]. In the broader 6-bromoquinazoline class, the 6-bromo substituent has been shown to be critical: 2-unsubstituted 4-anilino-6-bromoquinazolines lacked cytotoxicity, whereas replacement of bromine with a 4-fluorophenyl group conferred superior activity against HeLa cells compared to gefitinib, demonstrating that the bromine atom is not merely a placeholder but modulates target engagement in a context-dependent manner [3].

physicochemical properties halogen effects medicinal chemistry

N3- vs. C2-Substitution: Regioisomeric Differentiation from CCK-Antagonist Chemotype LY225910

The target compound positions the indole moiety at the N3 atom of the quinazolinone via a methylene bridge. This contrasts with the extensively optimized CCK-B antagonist series (e.g., LY225910, CAS 133040-77-4) where the indole is attached at C2 via an ethyl linker and the quinazolinone N3 bears a substituted phenyl ring [1]. This regioisomeric difference has profound consequences: in LY225910, the C2-ethylindole/N3-aryl arrangement achieves potent CCK-B antagonism (IC₅₀ = 9.3 nM), whereas the target compound's N3-methyleneindole/C2-unsubstituted arrangement positions the indole in a spatially distinct vector that is incompatible with the CCK-B pharmacophore model [1]. Conversely, N3-substituted quinazolin-4-ones have recently been explored as type I ATP-competitive EGFR inhibitors, with short N3 linkers enabling terminal aryl groups to occupy the BPI hydrophobic pocket analogous to erlotinib [2].

regioisomerism kinase inhibitor design N3-substituted quinazolinones

Antiviral Scaffold Potential: N3-Substituted 6-Bromoquinazolinones as Precursors for Anti-VZV and Anti-HCMV Isoxazolidine Conjugates

Grabkowska-Drużyc et al. (2018) demonstrated that N3-substituted 6-bromo-2-vinyl-3H-quinazolin-4-ones undergo 1,3-dipolar cycloaddition to yield (3-diethoxyphosphoryl)isoxazolidines with anti-varicella-zoster virus (VZV) and anti-human cytomegalovirus (HCMV) activity. Several conjugates inhibited both thymidine kinase wild-type and deficient VZV strains with EC₅₀ values in the 5.4–13.6 µM range, and HCMV with EC₅₀ = 8.9–12.5 µM, while exhibiting moderate cytostatic activity (IC₅₀ = 9.6–17 µM against CEM lymphocytes) [1]. Although the target compound (CAS 88514-44-7) lacks the 2-vinyl group required for the reported cycloaddition, its 6-bromo-N3-substituted quinazolinone core represents the direct synthetic precursor scaffold; structural elaboration at C2 (e.g., vinylation) would enable entry into this biologically validated antiviral chemical space [1].

antiviral drug discovery varicella-zoster virus cytomegalovirus isoxazolidine cycloadducts

CNS Pharmacological Space: Class-Level Evidence for N3-Indolylmethyl-6-Substituted Quinazolinones as CNS Modulators

Misra et al. (1982) synthesized and evaluated nineteen compounds of the general class 2-alkyl-3-(2-substituted indol-3-yl)methyl-6-substituted-quinazolin-4(3H)-ones—the same scaffold architecture as the target compound. In this series, compounds 2c and 2d demonstrated good anticonvulsant activity in the maximal electroshock seizure (MES) protection test at 100 mg/kg, with some derivatives acting as CNS stimulants and others as CNS depressants [1]. The target compound (CAS 88514-44-7) differs from the Misra series by lacking a 2-alkyl substituent (C2 = H) and bearing a 6-bromo rather than a 6-substituted variant; nonetheless, the shared N3-indolylmethyl-6-substituted-quinazolin-4-one scaffold architecture places it within a pharmacophore space that has demonstrated CNS penetration and bidirectional neuromodulatory activity [1].

CNS drug discovery anticonvulsant quinazolinone pharmacology

Synthetic Versatility: 6-Bromo Handle Enables Transition-Metal-Catalyzed Cross-Coupling for Library Diversification

The 6-bromo substituent on the quinazolinone core serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification at the 6-position. This capability has been exploited in related quinazolinone series: the reaction of 6-bromoquinazolinones with aryl/alkyl amines and thiols under Pd(OAc)₂/Xantphos Buchwald–Hartwig conditions yielded 6-substituted analogs for anticancer evaluation [1]. The non-brominated analog (CAS 88514-37-8) lacks this synthetic versatility. Furthermore, the N3-indolylmethyl group remains intact under these conditions, permitting independent optimization of the 6-position without altering the indole-bearing pharmacophore [1].

synthetic chemistry cross-coupling library diversification structure–activity relationship

Recommended Application Scenarios for 6-Bromo-3-(1H-indol-3-ylmethyl)quinazolin-4(3H)-one (CAS 88514-44-7) Based on Quantitative Differentiation Evidence


CCK-B Receptor Negative-Control Probe for Linker-Length Conformational Studies

Researchers investigating the conformational determinants of CCK-B receptor binding can employ CAS 88514-44-7 as a structurally defined low-affinity comparator. The methylene linker enforces a distinct spatial relationship between the indole and quinazolinone rings relative to the ethyl-linked pharmacophore (LY225910, IC₅₀ = 9.3 nM), enabling head-to-head conformational analysis as established by Yu et al. (1992) [1]. This is particularly valuable for molecular dynamics simulations and crystallographic studies probing the energetic penalty of suboptimal linker geometry.

EGFR Kinase Inhibitor Lead Optimization with N3-Directed Binding Mode

The N3-substituted quinazolin-4-one scaffold of CAS 88514-44-7 aligns with the emerging class of type I ATP-competitive EGFR inhibitors exemplified by El-Mahdy et al. (2025), where short N3 linkers direct terminal aryl/heteroaryl groups into the BPI hydrophobic pocket [2]. The 6-bromo handle enables late-stage diversification via cross-coupling to optimize BPI pocket occupancy, while the N3-indolylmethyl group provides a pre-installed heteroaryl moiety for exploring BPII pocket interactions. This scenario leverages both the regioisomeric differentiation from C2-substituted series and the synthetic versatility of the bromo substituent.

Antiviral Probe Development via C2 Elaboration of the 6-Bromo-N3-Substituted Scaffold

For antiviral drug discovery programs targeting VZV and HCMV, CAS 88514-44-7 serves as a precursor scaffold for C2-vinylation and subsequent 1,3-dipolar cycloaddition to generate isoxazolidine conjugates, following the synthetic strategy validated by Grabkowska-Drużyc et al. (2018) [3]. The demonstrated activity of derived conjugates against both TK⁺ and TK⁻ VZV strains (EC₅₀ 5.4–13.6 µM) and HCMV (EC₅₀ 8.9–12.5 µM) provides a quantitative benchmark for new analogs prepared from this scaffold.

CNS Drug Discovery: Anticonvulsant Probe Development via N3-Indolylmethyl Scaffold

Neuroscience programs seeking CNS-active quinazolinone chemotypes can use CAS 88514-44-7 as a starting point for anticonvulsant probe development, building upon the class-level CNS activity demonstrated by Misra et al. (1982) for N3-indolylmethyl-6-substituted quinazolin-4(3H)-ones [4]. The scaffold's documented MES protection activity at 100 mg/kg provides a phenotypic benchmark against which newly synthesized 6-substituted analogs can be compared, with the bromo handle enabling systematic exploration of 6-position SAR.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 6-bromo-3-(1H-indol-3-ylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.